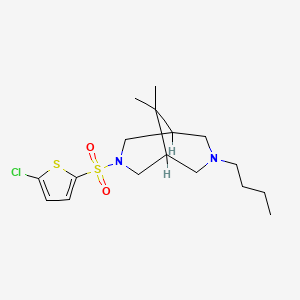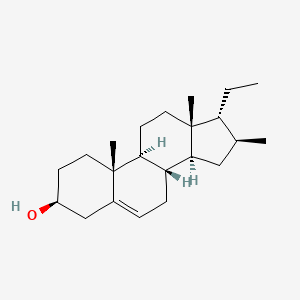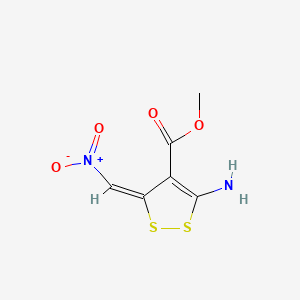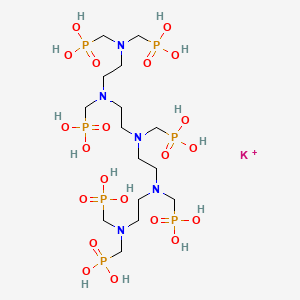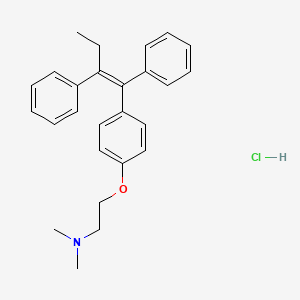
Tamoxifen hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamoxifen hydrochloride is a selective estrogen receptor modulator widely used in the treatment and prevention of estrogen receptor-positive breast cancer. It is a non-steroidal antiestrogen that competes with estrogen for binding sites in breast tissue, thereby inhibiting the growth of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tamoxifen hydrochloride typically involves the reaction of diphenylacetonitrile with 4-(2-chloroethyl)phenol in the presence of a base, followed by reduction and subsequent reaction with dimethylamine . The key steps include:
Carbolithiation: Direct carbolithiation of diphenylacetylenes using organolithium reagents.
Cross-Coupling: Coupling the alkenyllithium intermediate with a palladium nanoparticle-based catalyst to achieve high yield and selectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing large reactors for the initial carbolithiation and cross-coupling reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions: Tamoxifen hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of the nitrile group to an amine.
Substitution: Reactions involving the substitution of the chlorine atom in the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes for hydroxylation.
Reducing Agents: Lithium aluminum hydride for nitrile reduction.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions include hydroxylated metabolites, which are active forms of this compound, and various substituted derivatives .
科学的研究の応用
Tamoxifen hydrochloride has a wide range of applications in scientific research:
作用機序
Tamoxifen hydrochloride exerts its effects by competitively inhibiting estrogen binding to its receptor, leading to a decrease in tumor growth factor alpha and insulin-like growth factor 1 . The compound forms a nuclear complex that inhibits DNA synthesis and cell proliferation. Key molecular targets include estrogen receptors and various signaling pathways such as MAPK and AKT .
類似化合物との比較
Raloxifene: Another selective estrogen receptor modulator used for breast cancer prevention and osteoporosis treatment.
Clomiphene: Used in the treatment of infertility and shares a similar mechanism of action.
Toremifene: Similar to tamoxifen hydrochloride but with a different side effect profile.
Uniqueness: this compound is unique due to its long history of use, extensive research, and proven efficacy in breast cancer treatment. It has a well-established safety profile and is effective in both premenopausal and postmenopausal women .
特性
CAS番号 |
66584-35-8 |
|---|---|
分子式 |
C26H30ClNO |
分子量 |
408.0 g/mol |
IUPAC名 |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-; |
InChIキー |
FTDBIGNROSSDTJ-OQKDUQJOSA-N |
異性体SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.Cl |
正規SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


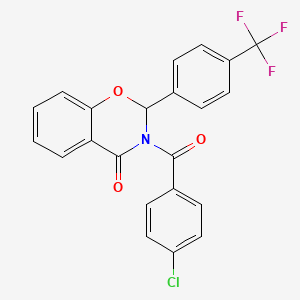
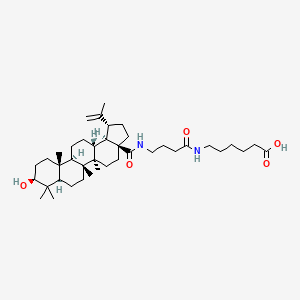
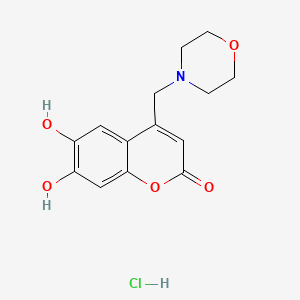
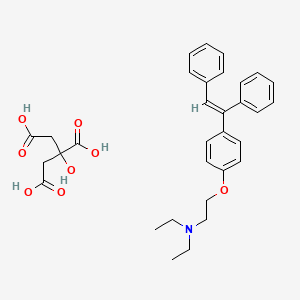
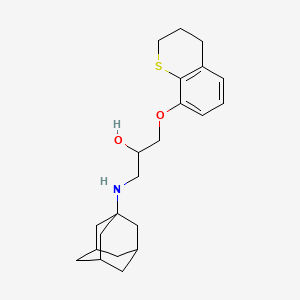
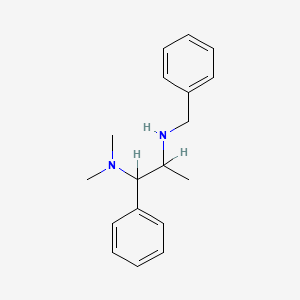

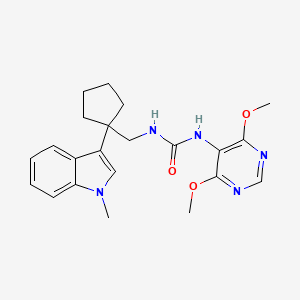
![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
